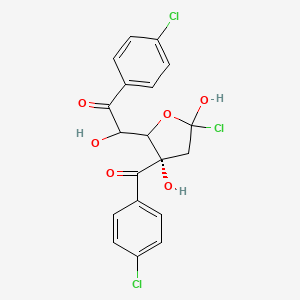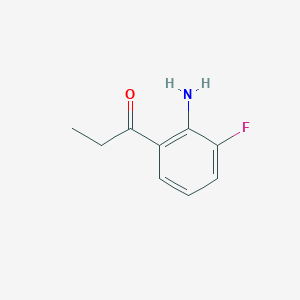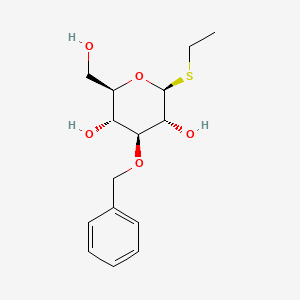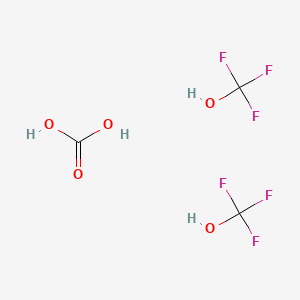
2-((2R,3S)-5-chloro-3-(4-chlorobenzoyl)-3,5-dihydroxytetrahydrofuran-2-yl)-1-(4-chlorophenyl)-2-hydroxyethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2R,3S)-5-chloro-3-(4-chlorobenzoyl)-3,5-dihydroxytetrahydrofuran-2-yl)-1-(4-chlorophenyl)-2-hydroxyethanone is a complex organic compound characterized by its unique structure, which includes multiple chiral centers and chlorinated aromatic rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2R,3S)-5-chloro-3-(4-chlorobenzoyl)-3,5-dihydroxytetrahydrofuran-2-yl)-1-(4-chlorophenyl)-2-hydroxyethanone typically involves multiple steps, starting from simpler precursors. The key steps often include:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate diol precursors.
Introduction of Chlorine Atoms: Chlorination reactions using reagents like thionyl chloride or sulfuryl chloride.
Hydroxylation: Hydroxyl groups are introduced through oxidation reactions, often using reagents like osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to secondary alcohols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted aromatic compounds with various functional groups.
科学研究应用
2-((2R,3S)-5-chloro-3-(4-chlorobenzoyl)-3,5-dihydroxytetrahydrofuran-2-yl)-1-(4-chlorophenyl)-2-hydroxyethanone has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Use in the synthesis of novel polymers or materials with unique properties, such as enhanced thermal stability or conductivity.
Biological Studies: Investigation of its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.
作用机制
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple hydroxyl and chlorinated aromatic groups suggests potential interactions with biological macromolecules through hydrogen bonding and hydrophobic interactions.
相似化合物的比较
Similar Compounds
- 3-(4-Chlorophenyl)-2-oxiranyl(phenyl)methanone
- 2-benzoyl-3-(4-chlorophenyl)oxirane
Uniqueness
Compared to similar compounds, 2-((2R,3S)-5-chloro-3-(4-chlorobenzoyl)-3,5-dihydroxytetrahydrofuran-2-yl)-1-(4-chlorophenyl)-2-hydroxyethanone is unique due to its specific stereochemistry and the presence of multiple functional groups, which can confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
属性
分子式 |
C19H15Cl3O6 |
|---|---|
分子量 |
445.7 g/mol |
IUPAC 名称 |
2-[(3S)-5-chloro-3-(4-chlorobenzoyl)-3,5-dihydroxyoxolan-2-yl]-1-(4-chlorophenyl)-2-hydroxyethanone |
InChI |
InChI=1S/C19H15Cl3O6/c20-12-5-1-10(2-6-12)14(23)15(24)17-18(26,9-19(22,27)28-17)16(25)11-3-7-13(21)8-4-11/h1-8,15,17,24,26-27H,9H2/t15?,17?,18-,19?/m1/s1 |
InChI 键 |
RVWBDHDMEWROTH-USTDVPIWSA-N |
手性 SMILES |
C1[C@](C(OC1(O)Cl)C(C(=O)C2=CC=C(C=C2)Cl)O)(C(=O)C3=CC=C(C=C3)Cl)O |
规范 SMILES |
C1C(C(OC1(O)Cl)C(C(=O)C2=CC=C(C=C2)Cl)O)(C(=O)C3=CC=C(C=C3)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,4,5-Trihydroxy-2-(6,7,13,14-tetrahydroxy-3,10-dioxo-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4(16),5,7,11,13-hexaen-5-yl)benzoic acid](/img/structure/B14077316.png)












